Hexakis(trideuteriomethyl)melamine
Overview
Description
Hexakis(trideuteriomethyl)melamine is a derivative of melamine, where the hydrogen atoms in the methyl groups are replaced by deuterium, a stable isotope of hydrogen. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific research applications, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexakis(trideuteriomethyl)melamine typically involves the reaction of melamine with trideuteriomethyl iodide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the exchange of deuterium with hydrogen. The general reaction scheme is as follows:
Hydroxymethylation: Melamine is reacted with formaldehyde and deuterated methanol under alkaline conditions to form this compound.
Etherification: The intermediate product is then reacted with deuterated methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maintain the integrity of the deuterium labeling.
Chemical Reactions Analysis
Types of Reactions
Hexakis(trideuteriomethyl)melamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated melamine derivatives.
Reduction: Reduction reactions can yield deuterated amines.
Substitution: The trideuteriomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield deuterated melamine derivatives, while reduction can produce deuterated amines.
Scientific Research Applications
Hexakis(trideuteriomethyl)melamine has several scientific research applications, including:
Chemistry: Used as a deuterated standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in drug development to investigate the pharmacokinetics and metabolism of deuterated drugs.
Industry: Applied in the production of deuterated polymers and materials for specialized applications.
Mechanism of Action
The mechanism by which Hexakis(trideuteriomethyl)melamine exerts its effects is primarily through its isotopic labeling. The presence of deuterium atoms allows for the precise tracking of the compound in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application, such as NMR spectroscopy or metabolic studies.
Comparison with Similar Compounds
Similar Compounds
Hexakis(methoxymethyl)melamine: A similar compound where the hydrogen atoms in the methyl groups are not replaced by deuterium.
Hexamethoxymethylmelamine: Another derivative of melamine used as a crosslinking agent in coatings and rubber items.
Uniqueness
Hexakis(trideuteriomethyl)melamine is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. This isotopic labeling allows for more precise and detailed studies compared to non-deuterated analogs.
Properties
IUPAC Name |
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(trideuteriomethyl)-1,3,5-triazine-2,4,6-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N6/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6/h1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVWYPNAQBNQJQ-NBDUPMGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=NC(=NC(=N1)N(C([2H])([2H])[2H])C([2H])([2H])[2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216097 | |
Record name | Melamine, hexa(methyl-d(sub 3))- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90216097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65886-69-3 | |
Record name | Melamine, hexa(methyl-d(sub 3))- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065886693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melamine, hexa(methyl-d(sub 3))- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90216097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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